molecular formula C14H12BrN3O2S B604657 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide CAS No. 326000-86-6

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B604657
CAS No.: 326000-86-6
M. Wt: 366.23g/mol
InChI Key: COZYMVNZIWUBEK-CAOOACKPSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a hydroxyl group, a benzylidene moiety, a pyridinylsulfanyl group, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Introduction of the Pyridinylsulfanyl Group: The hydrazone intermediate is then reacted with 2-chloropyridine-1-thiol in the presence of a base such as potassium carbonate to introduce the pyridinylsulfanyl group.

    Final Acetohydrazide Formation: The resulting product is then treated with acetic anhydride to yield N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group may participate in hydrogen bonding and halogen bonding interactions, while the pyridinylsulfanyl group can engage in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • N’-(5-chloro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
  • N’-(5-fluoro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
  • N’-(5-methyl-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide

Comparison: N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The hydroxyl group also plays a crucial role in its chemical behavior, making it distinct from similar compounds.

Properties

CAS No.

326000-86-6

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H12BrN3O2S/c15-11-4-5-12(19)10(7-11)8-17-18-13(20)9-21-14-3-1-2-6-16-14/h1-8,19H,9H2,(H,18,20)/b17-8+

InChI Key

COZYMVNZIWUBEK-CAOOACKPSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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